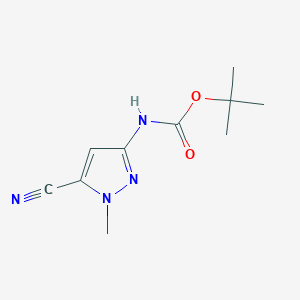
Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate” is a complex organic compound. It likely contains a benzoate ester group, a carbamoyl group, and a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of the thiophene ring, benzyl group, carbamoyl group, and benzoate ester could each influence the compound’s reactivity.Aplicaciones Científicas De Investigación
Crystal Engineering and Phase Transition
Research has shown that certain carbazole compounds, which are structurally similar to Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate, exhibit unique behavior under high pressure, transitioning to different crystallographic structures. This kind of phase transition in high-Z′ structures is significant in the field of crystal engineering, offering insights into the stabilization of molecular conformations under varying conditions (Johnstone et al., 2010).
Electrochemical and Electrochromic Properties
Novel copolymers containing carbazole, which is chemically related to this compound, have been synthesized and studied for their electrochromic properties. Such compounds are important in developing materials with specific optical and electrical characteristics, potentially useful in various technological applications, such as smart windows and electronic displays (Aydın & Kaya, 2013).
Nonlinear Optical (NLO) Properties
The synthesis and structural analysis of unsymmetrical acyl thiourea derivatives, including compounds similar to this compound, have revealed potential applications in nonlinear optics (NLO). These compounds exhibit significant third-order NLO properties, suggesting their suitability for advanced functional applications in NLO materials, which are crucial in telecommunications and laser technology (Ashfaq et al., 2021).
Polymer Solar Cells
Alternating copolymers containing carbazole units have been designed and synthesized for use in high-efficiency polymer solar cells. The properties of these polymers, closely related to this compound, suggest their applicability in the field of renewable energy, specifically in the development of more efficient solar cells (Qin et al., 2009).
Cholinesterase Inhibitors
Thiophene-2-carboxamide derivatives of benzohydrazide, which are structurally related to this compound, have been explored for their potential as cholinesterase inhibitors. Such compounds are significant in the development of treatments for neurodegenerative diseases like Alzheimer's (Kausar et al., 2021).
Photophysical Properties
The synthesis and analysis of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives demonstrate unique luminescence properties based on substituted groups. These findings are important for the development of materials with specific photophysical characteristics, potentially useful in sensors and optoelectronic devices (Kim et al., 2021).
Mecanismo De Acción
Target of Action
Thiophene derivatives, a key component of this compound, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that thiophene derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[(2-thiophen-3-ylphenyl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-24-20(23)15-8-6-14(7-9-15)19(22)21-12-16-4-2-3-5-18(16)17-10-11-25-13-17/h2-11,13H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQZVXJDBJJQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2848846.png)




![7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2848852.png)
![2-(2-(o-tolyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2848853.png)
![3-(3-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2848854.png)

![2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2848857.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2848859.png)

![Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848861.png)
